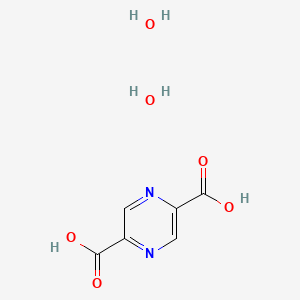
2,5-Pyrazinedicarboxylic acid dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrazinedicarboxylic acid dihydrate is an organic compound with the molecular formula C6H4N2O4·2H2O. It is a white to off-white crystalline powder that is soluble in water and some organic solvents such as ethanol, methanol, and acetone . This compound is used in various fields including chemistry, biology, medicine, and industry due to its unique chemical properties.
Applications De Recherche Scientifique
2,5-Pyrazinedicarboxylic acid dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is involved in the study of enzyme interactions and metabolic pathways.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, catalysts, and other industrial chemicals.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Pyrazinedicarboxylic acid dihydrate can be synthesized through the reaction of 2,5-pyrazinedicarboxylic anhydride with water. This reaction can be carried out under neutral or basic conditions and at appropriate temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the anhydride is reacted with water under controlled conditions. The product is then purified through crystallization and drying processes to obtain the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Pyrazinedicarboxylic acid dihydrate undergoes various chemical reactions including:
Oxidation: It can be oxidized to form pyrazine derivatives.
Reduction: Reduction reactions can yield different pyrazine-based compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various pyrazine derivatives that have applications in different fields such as pharmaceuticals and materials science .
Mécanisme D'action
The mechanism by which 2,5-pyrazinedicarboxylic acid dihydrate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
- 2,3-Pyrazinedicarboxylic acid
- 3,5-Pyrazoledicarboxylic acid monohydrate
- 2,5-Pyridinedicarboxylic acid
- 3,5-Pyridinedicarboxylic acid
- Pyrazinecarboxylic acid
Comparison: 2,5-Pyrazinedicarboxylic acid dihydrate is unique due to its specific molecular structure, which allows it to form stable coordination complexes with metal ions. This property distinguishes it from other similar compounds and makes it particularly useful in applications requiring strong and stable metal-ligand interactions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2,5-Pyrazinedicarboxylic acid dihydrate can be achieved through a multi-step process involving the reaction of appropriate starting materials.", "Starting Materials": [ "Pyrazine", "Succinic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Pyrazine is reacted with sodium hydroxide to form sodium pyrazine-2-carboxylate.", "Step 2: Succinic acid is reacted with hydrochloric acid to form succinic acid chloride.", "Step 3: Sodium pyrazine-2-carboxylate and succinic acid chloride are reacted together in water to form 2,5-Pyrazinedicarboxylic acid.", "Step 4: The resulting product is then recrystallized from water to obtain 2,5-Pyrazinedicarboxylic acid dihydrate." ] } | |
Numéro CAS |
205692-63-3 |
Formule moléculaire |
C6H6N2O5 |
Poids moléculaire |
186.12 g/mol |
Nom IUPAC |
pyrazine-2,5-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C6H4N2O4.H2O/c9-5(10)3-1-7-4(2-8-3)6(11)12;/h1-2H,(H,9,10)(H,11,12);1H2 |
Clé InChI |
KOUKXHPPRFNWPP-UHFFFAOYSA-N |
SMILES |
C1=C(N=CC(=N1)C(=O)O)C(=O)O.O.O |
SMILES canonique |
C1=C(N=CC(=N1)C(=O)O)C(=O)O.O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2849422.png)
![4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2849425.png)
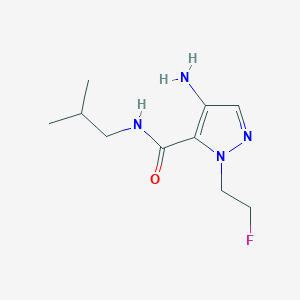
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2849428.png)
![2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene](/img/structure/B2849430.png)
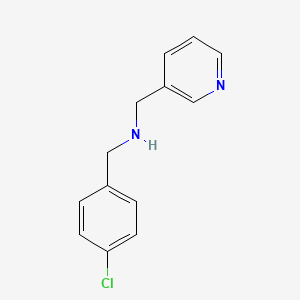
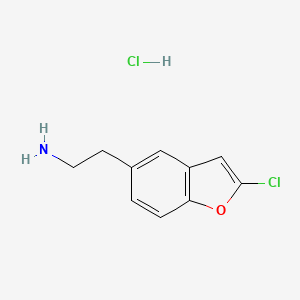

![5-((4-Benzylpiperazin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849438.png)
![8-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2849439.png)
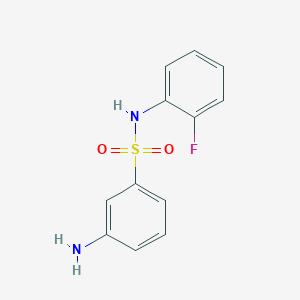

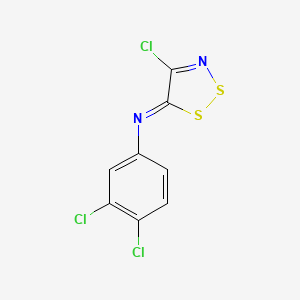
![7-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2849445.png)
